4-Bromo-N-(prop-2-yn-1-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of bromo-substituted benzamide derivatives is well-documented in the provided papers. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro analogue is reported with good yields and characterized spectroscopically . Similarly, the synthesis of a novel hydrazone Schiff base compound, 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, is achieved through condensation reactions . These methods could potentially be adapted for the synthesis of "4-Bromo-N-(prop-2-yn-1-yl)benzamide" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide is determined from single-crystal X-ray diffraction data, revealing a strong intramolecular hydrogen bond . The molecular structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide is also established by single-crystal X-ray diffraction analysis . These studies provide insights into the molecular geometry and intermolecular interactions of bromo-substituted benzamides.
Chemical Reactions Analysis
The papers describe various chemical reactions involving bromo-substituted benzamide derivatives. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives are synthesized from reactions involving aldol condensation . Additionally, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves elimination, reduction, and bromination reactions . These reactions highlight the reactivity of the bromo group in benzamide derivatives and its utility in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzamides are extensively studied. The crystal packing, vibrational spectroscopy, and electronic properties of these compounds are analyzed using various spectroscopic methods and theoretical calculations . The supramolecular packing array of 2-bromo-N-(2,4-difluorobenzyl)benzamide involves hydrogen bonds and C-Br...π intermolecular interactions . The characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives provides additional information on the coordination chemistry of these compounds .
Scientific Research Applications
1. Pharmacology and Clinical Practice
The clinical practice of bronchoscopy requires patient comfort, physician's ease of execution, and minimal risk. Topical anesthesia, analgesia, and sedation are suggested to enhance patient tolerance and satisfaction. The proper agents used in this context are vital for safety and effectiveness. Lidocaine, benzodiazepines, opiates, and Propofol are among the agents used, each with specific benefits and roles in ensuring a successful procedure (Wahidi et al., 2011).
2. Hedgehog Pathway Inhibition in Cancer Treatment
Vismodegib, an oral inhibitor of the Hedgehog pathway, is approved by the FDA for treating advanced basal cell carcinoma. It inhibits tumor proliferation by targeting this pathway and is a revolutionary step in cancer treatment. This drug's development, pharmacology, efficacy, and safety showcase its significance in the realm of targeted cancer therapy (Cirrone & Harris, 2012).
3. Potential Role in Psychopharmacology
The discovery of GHB receptors and their involvement in diseases like schizophrenia has opened new avenues in psychopharmacology. Benzamide antipsychotic drugs, due to their affinity for GHB receptors, present a potential pathway for therapeutic effects. This highlights the intricate interplay between receptor activity and psychiatric conditions, paving the way for novel treatment strategies (Siembida & Karakuła, 2018).
4. Environmental Toxicology
Studies on compounds like benzophenone-3 (BP-3) shed light on the reproductive toxicity of certain chemicals used in everyday products. BP-3's endocrine-disrupting effects and their implications on human and animal health underline the importance of understanding and monitoring environmental toxins. This knowledge is crucial for policy-making and ensuring public health safety (Ghazipura et al., 2017).
5. Anesthetic Applications
The anesthetic propofol and its prodrug, fospropofol, demonstrate the significance of formulation and drug design in clinical practice. Fospropofol's pharmacokinetics, drug safety, and side effects highlight the ongoing advancements in anesthetic agents, aiming to improve patient experience and outcomes (Fechner et al., 2009).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-bromo-N-prop-2-ynylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h1,3-6H,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBNSCVOQQZLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002566 | |
Record name | 4-Bromo-N-(prop-2-yn-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(prop-2-yn-1-yl)benzamide | |
CAS RN |
82225-32-9 | |
Record name | Benzamide, 4-bromo-N-2-propyn-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082225329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-N-(prop-2-yn-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.